4-Methoxy-5-methylpyrimidin-2-amine
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Overview
Description
4-Methoxy-5-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4th position, a methyl group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine as the primary raw material.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amino group to other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Nickel, palladium on carbon.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Triethylamine, palladium.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Methoxy-5-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
4-Methoxy-5-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
4-Methoxy-2-methylpyrimidin-5-amine: Similar structure but different substitution pattern, leading to varied chemical reactivity and applications.
5-Acetyl-4-aminopyrimidine: Used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives with distinct biological activities.
2-Aminopyrimidine Derivatives: These compounds exhibit antitrypanosomal and antiplasmodial activities, highlighting the diverse applications of pyrimidine derivatives.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methoxy-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
YLOYCROMJUCMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1OC)N |
Origin of Product |
United States |
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